molecular formula C11H12O4 B12000206 2-(2-Ethoxy-2-oxoethyl)benzoic acid CAS No. 22479-46-5

2-(2-Ethoxy-2-oxoethyl)benzoic acid

Cat. No.: B12000206
CAS No.: 22479-46-5
M. Wt: 208.21 g/mol
InChI Key: OQXSHNPPCWOLOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethoxy-2-oxoethyl)benzoic acid is an organic compound with the molecular formula C11H12O4 It is a derivative of benzoic acid, where the carboxyl group is substituted with an ethoxy-oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethoxy-2-oxoethyl)benzoic acid typically involves the esterification of benzoic acid derivatives. One common method is the reaction of benzoic acid with ethyl oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Ethoxy-2-oxoethyl)benzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(2-Ethoxy-2-oxoethyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxy-2-oxoethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.

    2-Ethoxybenzoic acid: A derivative of benzoic acid with an ethoxy group.

    2-(2-Methoxy-2-oxoethyl)benzoic acid: A similar compound with a methoxy group instead of an ethoxy group.

Comparison: 2-(2-Ethoxy-2-oxoethyl)benzoic acid is unique due to the presence of both an ethoxy and an oxo group, which confer distinct chemical properties and reactivity. Compared to benzoic acid, it has enhanced solubility and different reactivity patterns. The presence of the ethoxy group also makes it more lipophilic, potentially affecting its biological activity and applications.

Properties

CAS No.

22479-46-5

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

2-(2-ethoxy-2-oxoethyl)benzoic acid

InChI

InChI=1S/C11H12O4/c1-2-15-10(12)7-8-5-3-4-6-9(8)11(13)14/h3-6H,2,7H2,1H3,(H,13,14)

InChI Key

OQXSHNPPCWOLOB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=CC=C1C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.